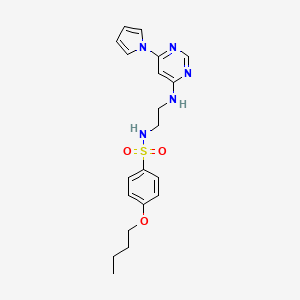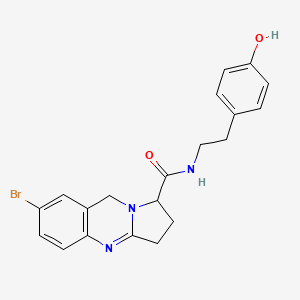
(Rac)-NMDAR antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-NMDAR antagonist 1 is a type of drug that has been widely researched for its potential use in the treatment of neurological disorders. This drug is a selective antagonist of N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory formation.
作用機序
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 acts as a selective antagonist of (Rac)-NMDAR antagonist 1, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the activity of (Rac)-NMDAR antagonist 1, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can prevent the overactivation of glutamate receptors and reduce excitotoxicity, which is a common cause of neuronal death in neurological disorders.
Biochemical and Physiological Effects:
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have several biochemical and physiological effects. This drug can reduce the production of reactive oxygen species and prevent oxidative stress, which is a common cause of neuronal damage in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can improve mitochondrial function and reduce inflammation in the brain.
実験室実験の利点と制限
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has several advantages for lab experiments. This drug is highly selective for (Rac)-NMDAR antagonist 1 and has a well-defined mechanism of action, which makes it an ideal tool for studying the role of (Rac)-NMDAR antagonist 1 in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have good bioavailability and can easily cross the blood-brain barrier.
However, there are also some limitations to using (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in lab experiments. This drug can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
将来の方向性
There are several future directions for the research on (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1. One potential direction is to investigate the use of this drug in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dose and administration route for (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in humans. Finally, the development of more selective (Rac)-NMDAR antagonist 1 antagonists could help to overcome the limitations of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 and improve its therapeutic potential.
合成法
The synthesis of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 involves a series of chemical reactions. The initial step involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form an intermediate product. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to produce the final product.
科学的研究の応用
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This drug has been shown to have neuroprotective effects and can prevent the death of neurons caused by excitotoxicity. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-NMDAR antagonist 1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


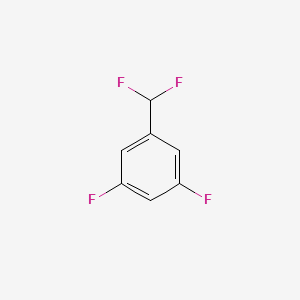
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)


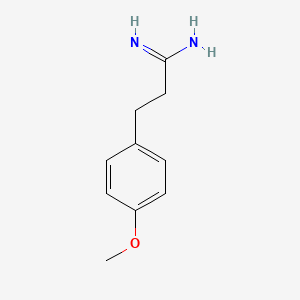

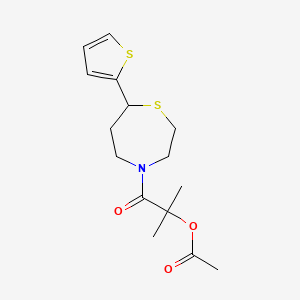
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)

